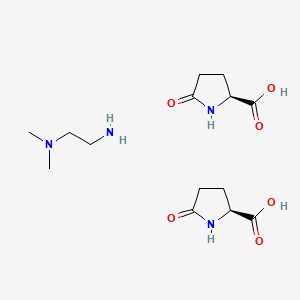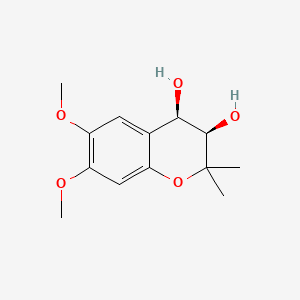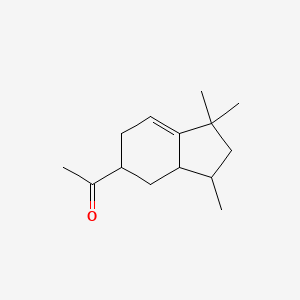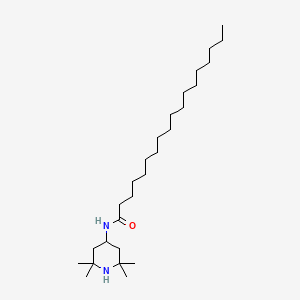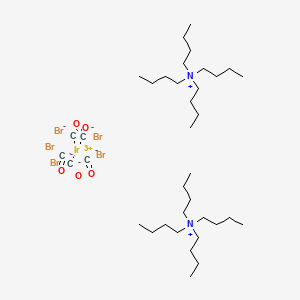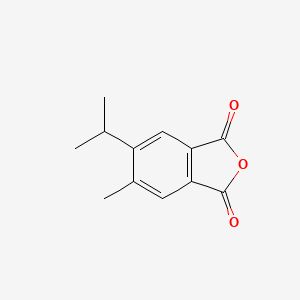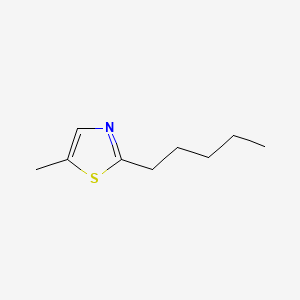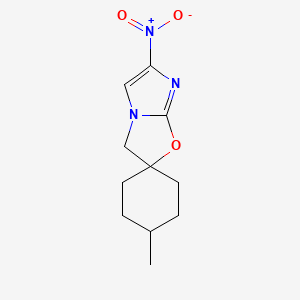
Spiro(cyclohexane-1,2'(3'H)-imidazo(2,1-b)oxazole), 4-methyl-6'-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 4-methyl-6’-nitro- is a complex organic compound characterized by its unique spiro structure, which involves a cyclohexane ring fused to an imidazo(2,1-b)oxazole ring system. The presence of a nitro group at the 6’ position and a methyl group at the 4 position further adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 4-methyl-6’-nitro- typically involves multi-step organic reactions. Common starting materials might include cyclohexanone, imidazole derivatives, and nitroalkanes. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct formation of the spiro structure.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This might include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 4-methyl-6’-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methyl and nitro groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents might include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, or oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, dichloromethane, or acetonitrile are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group might yield an amine derivative, while oxidation could introduce hydroxyl or carbonyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials or as a catalyst in specific chemical reactions.
Mechanism of Action
The mechanism of action for Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 4-methyl-6’-nitro- involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the spiro structure might influence the compound’s binding affinity and specificity. Pathways involved could include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 4-methyl-6’-amino-
- Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 4-methyl-6’-hydroxy-
Uniqueness
What sets Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 4-methyl-6’-nitro- apart is the presence of the nitro group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
127692-25-5 |
|---|---|
Molecular Formula |
C11H15N3O3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
4'-methyl-6-nitrospiro[3H-imidazo[2,1-b][1,3]oxazole-2,1'-cyclohexane] |
InChI |
InChI=1S/C11H15N3O3/c1-8-2-4-11(5-3-8)7-13-6-9(14(15)16)12-10(13)17-11/h6,8H,2-5,7H2,1H3 |
InChI Key |
WVNULYYTNZHAKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)CN3C=C(N=C3O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane)](/img/structure/B12682301.png)

![4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate](/img/structure/B12682311.png)
